4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide: is a quaternary ammonium compound featuring an azide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide typically involves the following steps:
Starting Material: The synthesis begins with 4-methylmorpholine.
Alkylation: 4-methylmorpholine is alkylated with 3-chloropropyl iodide to form 4-(3-chloropropyl)-4-methylmorpholine.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Reduction: 4-(3-Aminopropyl)-4-methylmorpholin-4-ium iodide.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of functional materials, such as polymers and dendrimers, through click chemistry
Mechanism of Action
The mechanism of action of 4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide primarily involves its azide group, which can participate in various chemical reactions:
Nucleophilic Substitution: The azide group acts as a nucleophile, attacking electrophilic centers.
Reduction: The azide group can be reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition: The azide group can undergo cycloaddition reactions, forming stable triazole rings.
Comparison with Similar Compounds
Similar Compounds
3-Azidopropylamine: Similar structure but lacks the morpholine ring.
Azidomethylmorpholine: Similar structure but with an azidomethyl group instead of an azidopropyl group.
Azidopropylmethacrylate: Contains an azidopropyl group but is a methacrylate ester
Uniqueness
4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide is unique due to its combination of a quaternary ammonium group, a morpholine ring, and an azide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H17IN4O |
---|---|
Molecular Weight |
312.15 g/mol |
IUPAC Name |
4-(3-azidopropyl)-4-methylmorpholin-4-ium;iodide |
InChI |
InChI=1S/C8H17N4O.HI/c1-12(4-2-3-10-11-9)5-7-13-8-6-12;/h2-8H2,1H3;1H/q+1;/p-1 |
InChI Key |
NDSCJGNVDLRLNN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCOCC1)CCCN=[N+]=[N-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.